3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves introducing a sulfonyl group and a chlorobenzyl group onto a pyridinol scaffold. Specific synthetic routes may vary, but electrophilic aromatic substitution reactions are commonly employed . For example, one possible synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyridine derivative.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research on compounds based on similar structures demonstrates applications in antimicrobial activities. For instance, a study by El‐Emary, Al-muaikel, and Moustafa (2002) explores the synthesis of new heterocycles with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Structural Characterization of Metal Complexes
- A study by Sousa et al. (2001) investigates the structural characterization of metal complexes containing similar chemical structures. These complexes have potential applications in various fields including catalysis and materials science (Sousa et al., 2001).
Synthesis and X-Ray Crystal Structure Analysis
- The synthesis and structural analysis of pyridinol derivatives, as demonstrated in research by Shen et al. (2014), shows applications in the field of molecular design and materials science (Shen et al., 2014).
Development of Ionic Liquids for Catalysis
- Moosavi‐Zare et al. (2013) researched the development of novel ionic liquids using pyridinol derivatives for catalysis applications. This research indicates the potential utility of such compounds in industrial chemical processes (Moosavi‐Zare et al., 2013).
Synthesis of Novel Compounds for Cytotoxic Activity
- Stolarczyk et al. (2018) explored the synthesis of novel pyrimidine derivatives with potential cytotoxic activities, indicating applications in pharmaceutical research and drug development (Stolarczyk et al., 2018).
Optical Properties of Pyridinium Compounds
- Research by Antony et al. (2019) on the synthesis and optical analysis of pyridinium compounds suggests applications in the development of new materials with specific optical properties (Antony et al., 2019).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6-phenyl-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-13-11-17(15-5-3-2-4-6-15)21-19(22)18(13)25(23,24)12-14-7-9-16(20)10-8-14/h2-11H,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIRYIOVOGBHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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